Rifampicin Quinone

Overview

Description

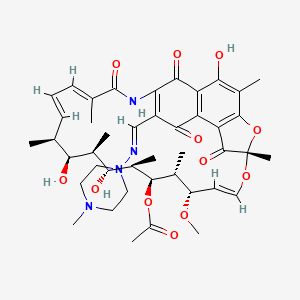

Rifampicin Quinone is a degradation product of Rifampicin, an antibiotic used as a first-line treatment for tuberculosis and other infectious diseases . It plays a crucial role as a standard against which to determine Rifampicin quality . It has been found that Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent .

Molecular Structure Analysis

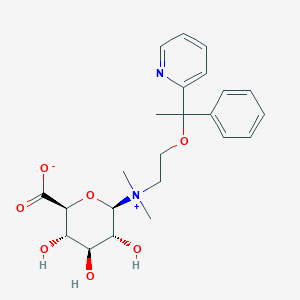

Rifampicin Quinone has a molecular formula of C43H56N4O12 . The molecular weight is 820.9 g/mol . More detailed structural information can be found in the references .Chemical Reactions Analysis

Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent . This conversion occurs in physiologically relevant temperatures (30-50°C) and time scales (24-120 hours) and was verified using HPLC and LC-MS methods .Physical And Chemical Properties Analysis

Rifampicin Quinone has a molecular weight of 820.9 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Stability and Antimicrobial Activity : Rifampicin Quinone is a marker of poor quality in Rifampicin samples, and its presence indicates drug degradation. In a study, it was found that Rifampicin Quinone in solution converts chemically to Rifampicin, a process dependent on temperature, and this conversion increases antimicrobial activity. This instability raises concerns for its use as a standard in quality testing and the development of antimicrobial resistance (AMR) (Sutradhar & Zaman, 2021).

Inhibition of Amyloid Toxicity : Rifampicin and its analogs, including Rifampicin Quinone, have been shown to inhibit the toxicity of pre-aggregated amyloid peptides. This suggests therapeutic potential for several amyloidoses, as these compounds prevent the adhesion of amyloid aggregates to cell surfaces (Tomiyama et al., 1997).

Rifampicin Stability Studies : Rifampicin Quinone's role in the stability of Rifampicin has been studied, with implications for tuberculosis treatment. The transformation of Rifampicin to Rifampicin Quinone in biological fluids was observed and the method for monitoring this transformation was validated (Mishra et al., 2019).

Biotransformation Studies : Research involving the filamentous fungus Cunninghamella elegans showed that this organism can transform Rifampicin into metabolites, including Rifampicin Quinone. This suggests a potential cost-effective method for metabolite production (Sponchiado et al., 2020).

Immunosuppressive Properties : In an older study, Rifampicin Quinone was identified as having immunosuppressive effects, unlike Rifampicin itself. This was observed in a rat heart transplant model, suggesting a distinct pharmacological property of Rifampicin Quinone (Konrad & Stenberg, 1988).

Enhancement of Rifampicin Oxidation : A study involving horseradish peroxidase-catalyzed oxidation of Rifampicin found that Rifampicin Quinone is the product of this reaction. The reaction rate was enhanced by the addition of co-substrates, providing insights into drug interactions at inflammatory sites (Santos et al., 2005).

Role in Rifampicin Resistance : The presence of Rifampicin Quinone in substandard drugs has been linked to the development of resistance to standard Rifampicin in E. coli and M. smegmatis. This highlights the public health risk posed by substandard medications containing degradation products like Rifampicin Quinone (Weinstein & Zaman, 2018).

Neuroprotective Effects : Rifampicin and its derivative, Rifampicin Quinone, have been studied for their anti-inflammatory and neuroprotective activities, especially in models related to Parkinson's disease. These compounds have shown promise in reducing microglial activation and protecting neuronal cells from toxic factors (Acuña et al., 2019).

Safety And Hazards

properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHAOHNZEKYBLG-SBMPKVQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H56N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135488168 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.